2-(3,4-Dichlorophenyl)-2-phenylacetic acid
Overview
Description
2-(3,4-Dichlorophenyl)-2-phenylacetic acid is a chemical compound characterized by its dichlorophenyl and phenyl groups attached to an acetic acid core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-2-phenylacetic acid typically involves the following steps:
Benzene Derivatives: Starting with benzene derivatives, the compound undergoes chlorination to introduce chlorine atoms at the 3 and 4 positions of the phenyl ring.
Phenylacetic Acid Derivatives: The phenylacetic acid derivative is then prepared through a series of reactions involving acylation and chlorination.
Coupling Reactions: Finally, a coupling reaction is performed to combine the dichlorophenyl and phenyl groups, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions may be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the chlorine positions, often involving nucleophilic substitution with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide (OH-) or amine (NH3)
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones
Reduction Products: Alcohols or amines
Substitution Products: Various substituted phenyl derivatives
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3,4-Dichlorophenyl)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, pain, and other biological processes.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)ethylamine: A related compound with an ethylamine group instead of acetic acid.
2-(3,4-Dichlorophenyl)ethanol: Another derivative with an ethanol group.
2,4-Dichlorophenol: A chlorinated phenol with similar structural features.
Uniqueness: 2-(3,4-Dichlorophenyl)-2-phenylacetic acid is unique due to its specific combination of dichlorophenyl and phenyl groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields and its potential applications
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-7-6-10(8-12(11)16)13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSLHVZDULGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394839 | |
Record name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-60-9 | |
Record name | 2-(3,4-Dichlorophenyl)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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